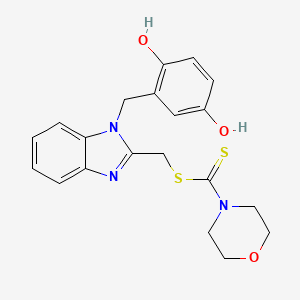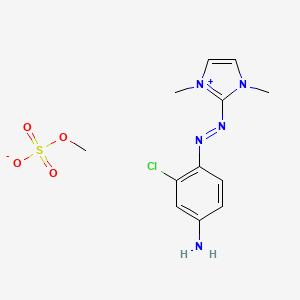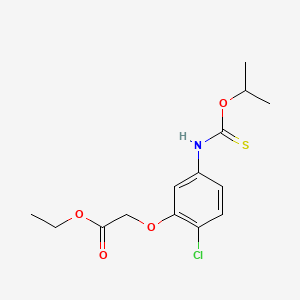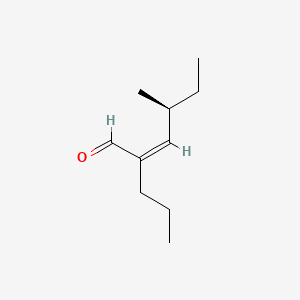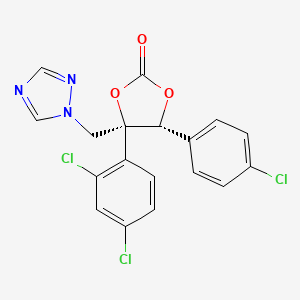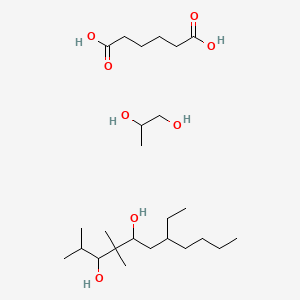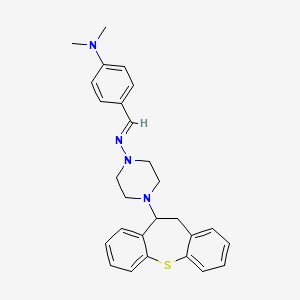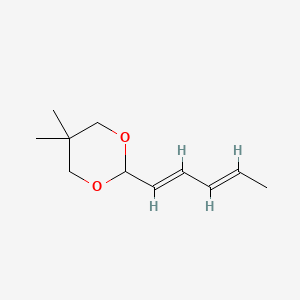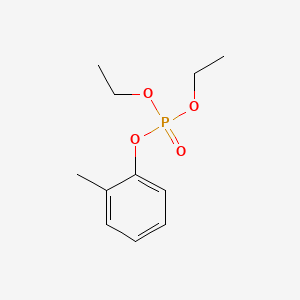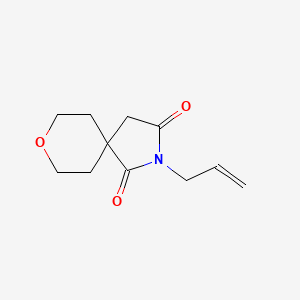
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require anhydrous solvents and the use of a base to facilitate the formation of the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated spiro compound.
Applications De Recherche Scientifique
2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione has several scientific research applications:
Biology: Its derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism by which 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets . The pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Allyl-7,9-dimethyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione
- 8-Methyl-1,3-diazaspiro(4.5)decane-2,4-dione
- 3-Allyl-1,3-diazaspiro(4.5)decane-2,4-dione
Uniqueness
What sets 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione apart from similar compounds is its specific combination of functional groups and its structural rigidity. This makes it particularly valuable in drug discovery, where the precise fit of a molecule into a biological target’s binding site is crucial for efficacy .
Propriétés
Numéro CAS |
92147-31-4 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-prop-2-enyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-2-5-12-9(13)8-11(10(12)14)3-6-15-7-4-11/h2H,1,3-8H2 |
Clé InChI |
ONCNQZKXMYABQC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)CC2(C1=O)CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
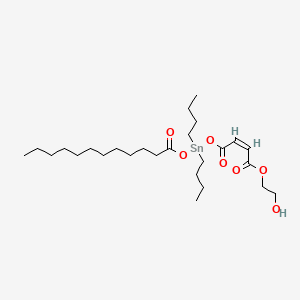

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
